molecular formula C8H6F3N3 B13011168 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13011168
M. Wt: 201.15 g/mol
InChI Key: NLWVTXQTWFKBAY-UHFFFAOYSA-N
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Description

3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate nitrogen-containing reagents. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-(trifluoromethyl)pyridine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity. The vapor-phase reaction approach, which includes a catalyst fluidized-bed phase, is one such method used to produce trifluoromethyl-substituted pyridines .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-6-5(14-13-4)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

NLWVTXQTWFKBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2C(F)(F)F

Origin of Product

United States

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